molecular formula C13H9Cl2NO2 B8307210 1,2-Dichloro-3-(4-nitrobenzyl)benzene

1,2-Dichloro-3-(4-nitrobenzyl)benzene

Cat. No.: B8307210
M. Wt: 282.12 g/mol
InChI Key: XJDKJTBFXIKUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-3-(4-nitrobenzyl)benzene is a specialized aromatic compound designed for research and development applications. It serves as a versatile synthetic intermediate and building block in organic synthesis. Compounds of this class are frequently employed in the development of agrochemicals, such as herbicides and pesticides . In pharmaceutical research, structurally similar nitrobenzenes are utilized as precursors in the synthesis of various active ingredients, demonstrating its value in constructing complex molecules . From a toxicological research perspective, dichloronitrobenzene derivatives are of interest for studying metabolic pathways, including the mercapturate pathway and the bioactivation of halogenated compounds by enzymes like cysteine S-conjugate β-lyases, which can generate reactive, potentially nephrotoxic species . This makes it a relevant compound for investigating mechanisms of toxicity and cellular repair processes. The presence of both nitro and chloro substituents on the benzene ring makes it amenable to nucleophilic substitution reactions, allowing researchers to systematically create derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe handling procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

1,2-dichloro-3-[(4-nitrophenyl)methyl]benzene

InChI

InChI=1S/C13H9Cl2NO2/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(7-5-9)16(17)18/h1-7H,8H2

InChI Key

XJDKJTBFXIKUTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,2 Dichloro 3 4 Nitrobenzyl Benzene

Precursor Synthesis and Strategic Functionalization

The successful synthesis of the target compound hinges on the efficient preparation of its two key building blocks: a suitably functionalized dichlorobenzene intermediate and a reactive 4-nitrobenzyl precursor.

Synthesis of Dichlorobenzene Intermediates via Established Routes

The dichlorobenzene moiety of the target molecule can be synthesized through various established chlorination reactions of benzene (B151609). The direct chlorination of benzene with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), typically yields a mixture of chlorobenzene (B131634), and ortho-, meta-, and para-dichlorobenzene isomers. The separation of these isomers can be achieved through distillation.

Alternatively, specific isomers can be targeted through multi-step synthetic sequences. For instance, m-dichlorobenzene can be synthesized from benzene by first performing a nitration, followed by chlorination, reduction of the nitro group to an amine, and finally a Sandmeyer reaction to replace the amino group with a second chloro substituent.

A general overview of common methods for synthesizing dichlorobenzene isomers is presented in Table 1.

Isomer Starting Material Key Reactions Typical Reagents
o-DichlorobenzeneBenzeneDirect ChlorinationCl₂, FeCl₃
m-DichlorobenzeneBenzeneNitration, Chlorination, Reduction, Sandmeyer ReactionHNO₃/H₂SO₄, Cl₂/Fe, Fe/HCl, NaNO₂/HCl
p-DichlorobenzeneBenzeneDirect ChlorinationCl₂, FeCl₃

Preparation of 4-Nitrobenzyl Precursors and Derivatives

The 4-nitrobenzyl moiety is typically introduced using a reactive precursor such as 4-nitrobenzyl bromide or 4-nitrobenzyl chloride. These can be synthesized from 4-nitrotoluene through radical bromination or chlorination. For example, 4-nitrobenzyl bromide can be prepared by reacting 4-nitrotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

A detailed laboratory preparation of 4-nitrobenzyl bromide involves dissolving 4-nitrotoluene in a suitable solvent and treating it with a brominating agent under irradiation with a light source to facilitate the radical reaction.

Carbon-Carbon Bond Formation for the Benzyl (B1604629) Linkage

The crucial step in the synthesis of 1,2-dichloro-3-(4-nitrobenzyl)benzene is the formation of the carbon-carbon bond between the dichlorobenzene and 4-nitrobenzyl moieties. This is typically achieved through various cross-coupling reactions.

Advanced Coupling Reactions for Aromatic-Benzylic Connection

Modern organic synthesis offers a plethora of powerful cross-coupling reactions for the formation of C(sp²)-C(sp³) bonds. These methods generally offer high yields and good functional group tolerance. For the synthesis of the target molecule, several catalytic systems can be employed, as detailed in Table 2.

Coupling Reaction Catalyst Coupling Partners Key Features
Negishi Coupling Palladium or NickelOrganozinc reagent and an organic halideMild reaction conditions and high functional group tolerance. nih.gov
Suzuki Coupling PalladiumOrganoboron reagent and an organic halideUtilizes stable and environmentally benign organoboron reagents.
Hiyama Coupling PalladiumOrganosilane and an organic halideA fluoride source is typically required to activate the organosilane. researcher.lifemdpi.com
Stille Coupling PalladiumOrganotin reagent and an organic halideHigh-yielding but concerns over the toxicity of organotin compounds. researchgate.net

In a typical approach, a dichlorobenzene derivative would be converted into an organometallic reagent (e.g., an organozinc or organoboron species) and then coupled with a 4-nitrobenzyl halide in the presence of a suitable transition metal catalyst. Conversely, a 4-nitrobenzyl organometallic reagent could be coupled with a dichlorobenzene halide.

Regioselective Introduction of the 4-Nitrobenzyl Substituent

Achieving the desired this compound isomer requires careful control of the regioselectivity of the coupling reaction. The directing effects of the two chlorine atoms on the benzene ring will influence the position of the incoming 4-nitrobenzyl group.

In electrophilic aromatic substitution reactions, such as Friedel-Crafts reactions, the two chlorine atoms are ortho, para-directing but also deactivating. The benzoylation of o-dichlorobenzene, for instance, primarily yields the 3,4-disubstituted product. rsc.org While direct Friedel-Crafts alkylation with 4-nitrobenzyl chloride on 1,2-dichlorobenzene (B45396) is challenging due to the deactivating nature of both the dichlorobenzene ring and the nitro group on the benzyl halide, understanding these directing effects is crucial for designing a regioselective synthesis.

A more reliable strategy for ensuring the correct regiochemistry is to start with a pre-functionalized dichlorobenzene intermediate where a reactive group is already present at the desired position for the cross-coupling reaction. For example, starting with 2,3-dichlorobromobenzene would allow for a regioselective cross-coupling reaction at the 1-position to introduce the 4-nitrobenzyl group.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield of this compound necessitates the optimization of various reaction parameters. This includes the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

For cross-coupling reactions, the choice of the palladium catalyst and the phosphine ligand is critical. Different ligands can significantly influence the catalytic activity and selectivity. For instance, in Sonogashira couplings, the regioselectivity can be controlled by the nature of the palladium catalyst's ligand. rsc.org

The optimization process often involves screening a variety of conditions to find the optimal combination. Automated high-throughput screening systems can accelerate this process by running numerous experiments in parallel. scispace.com Key parameters that are typically optimized include:

Catalyst and Ligand: Screening different palladium precatalysts and phosphine ligands to identify the most active and selective combination.

Solvent: The polarity and coordinating ability of the solvent can have a significant impact on the reaction rate and yield.

Base: The choice and concentration of the base are crucial, particularly in Suzuki and Sonogashira couplings.

Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Recent advancements have focused on developing more sustainable and efficient protocols for cross-coupling reactions, including the use of aqueous media and lower catalyst loadings. kaust.edu.sakaust.edu.sa Machine learning algorithms are also being employed to predict optimal reaction conditions, thereby reducing the number of experiments required. illinois.edunih.gov

A summary of key parameters for optimization in a generic cross-coupling reaction is provided in Table 3.

Parameter Variables to Consider Potential Impact
Catalyst Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), Nickel sourceActivity, stability, cost
Ligand Phosphine-based (e.g., PPh₃, XPhos), N-heterocyclic carbenes (NHCs)Selectivity, catalyst stability, reaction rate
Solvent Toluene, THF, Dioxane, DMF, Acetonitrile, WaterReactant solubility, reaction kinetics, temperature control
Base Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄), Amines (e.g., Et₃N)Transmetalation step, catalyst stability
Temperature Room temperature to refluxReaction rate, side reactions
Reaction Time Minutes to hoursConversion, decomposition of products/catalyst

By systematically optimizing these parameters, the yield of this compound can be significantly enhanced, making the synthetic route more efficient and cost-effective.

Isolation and Purification Techniques for Complex Aromatic Compounds

The purification of complex aromatic compounds such as this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Crystallization is a primary method for purifying solid organic compounds. masterorganicchemistry.com This technique relies on the differences in solubility between the desired compound and impurities in a suitable solvent. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the solution. masterorganicchemistry.com

For non-crystalline products or for separating mixtures of isomers that may co-crystallize, chromatography is a powerful tool. Column chromatography, where the mixture is passed through a solid adsorbent (stationary phase) and eluted with a solvent (mobile phase), can effectively separate compounds based on their differential adsorption and polarity.

In instances where the compound is thermally stable, fractional distillation under reduced pressure can be employed to separate it from impurities with different boiling points. libretexts.org This is particularly useful for removing volatile solvents or lower-boiling byproducts.

Adsorption techniques using materials like activated carbon or specialized polymers such as γ-cyclodextrin can also be effective for removing specific impurities, including other chlorinated aromatic compounds from solutions. khanacademy.orgwikipedia.org

A summary of potentially applicable purification techniques is presented in Table 1.

TechniquePrinciple of SeparationApplicabilityPotential Solvents/Materials
CrystallizationDifferential solubilityPurification of solid productsEthanol, Methanol, Hexane, Toluene
Column ChromatographyDifferential adsorptionSeparation of isomers and non-crystalline productsSilica gel, Alumina
Fractional DistillationDifference in boiling pointsRemoval of volatile impuritiesNot applicable
AdsorptionSelective adsorption of impuritiesRemoval of specific contaminantsActivated Carbon, γ-Cyclodextrin

Spectroscopic Characterization and Structural Elucidation of 1,2 Dichloro 3 4 Nitrobenzyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 1,2-Dichloro-3-(4-nitrobenzyl)benzene is anticipated to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methylene (B1212753) bridge.

The three aromatic protons on the 1,2-dichlorophenyl ring are expected to appear as a complex multiplet, influenced by their positions relative to the two chlorine atoms and the nitrobenzyl group. For comparison, the ¹H NMR spectrum of 1,2-dichlorobenzene (B45396) shows a multiplet in the range of δ 7.15-7.45 ppm chemicalbook.comspectrabase.com. The electron-withdrawing nature of the chlorine atoms and the benzyl (B1604629) substituent would likely shift these protons downfield.

The four protons on the 4-nitrophenyl ring are expected to present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. In related compounds like 4-nitrobenzyl chloride, these protons typically appear as two doublets around δ 7.50 and δ 8.20 ppm chemicalbook.com. The protons ortho to the nitro group are significantly deshielded and appear at a higher chemical shift.

A key feature in the spectrum would be a singlet corresponding to the two protons of the methylene (-CH₂-) bridge connecting the two aromatic rings. This signal is expected to appear in the range of δ 4.0-4.5 ppm, a region typical for benzylic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (1,2-dichlorophenyl)7.2 - 7.5Multiplet3H
Aromatic (4-nitrophenyl, ortho to -CH₂-)~7.4Doublet2H
Aromatic (4-nitrophenyl, ortho to -NO₂)~8.1Doublet2H
Methylene (-CH₂-)~4.2Singlet2H

Note: The predicted chemical shifts are estimations based on the analysis of precursor molecules and general substituent effects in ¹H NMR spectroscopy.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is predicted to show a total of 13 distinct signals, one for each unique carbon atom.

The six carbons of the 1,2-dichlorophenyl ring will have their chemical shifts influenced by the chlorine substituents and the benzyl group. In 1,2-dichlorobenzene, the carbon signals appear in the aromatic region, typically between δ 127 and 133 ppm pearson.comchemicalbook.com. The carbons bearing the chlorine atoms would be expected in the lower field part of this range.

The six carbons of the 4-nitrophenyl ring will also resonate in the aromatic region. The carbon attached to the nitro group is expected to be significantly downfield, likely above δ 145 ppm, due to the strong electron-withdrawing nature of the NO₂ group. The carbon attached to the methylene bridge will also be shifted downfield. For comparison, in 4-nitrobenzyl derivatives, the carbon bearing the nitro group appears around δ 147 ppm nih.gov.

The methylene bridge carbon (-CH₂-) is expected to produce a signal in the aliphatic region, likely around δ 35-45 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Methylene (-CH₂-)35 - 45
Aromatic (1,2-dichlorophenyl)127 - 135
Aromatic (4-nitrophenyl)123 - 148
Aromatic (C-Cl)~132
Aromatic (C-NO₂)~147

Note: These are predicted values based on known data for 1,2-dichlorobenzene and 4-nitrobenzyl compounds.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on each aromatic ring, helping to delineate the spin systems of the 1,2-dichlorophenyl and 4-nitrophenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons in both aromatic rings and the methylene bridge.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Ar-NO₂ Vibrations: The nitro group will exhibit two strong and distinct stretching vibrations. The asymmetric stretching is anticipated in the region of 1515-1560 cm⁻¹, and the symmetric stretching is expected between 1345-1385 cm⁻¹ chemicalbook.com.

C-Cl Vibrations: The stretching vibrations of the carbon-chlorine bonds on the aromatic ring typically appear in the fingerprint region, generally between 1000 and 600 cm⁻¹. For 1,2-dichlorobenzene, characteristic absorptions are observed in this range chemicalbook.comtheijes.comspectrabase.com.

Ar-CH₂ Vibrations: The methylene bridge will show C-H stretching vibrations just below 3000 cm⁻¹. Additionally, a characteristic scissoring (bending) vibration for the -CH₂- group is expected around 1450-1470 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Ar-NO₂Asymmetric Stretch1515 - 1560
Ar-NO₂Symmetric Stretch1345 - 1385
C-ClStretch600 - 1000
Ar-CH₂-C-H Stretch2850 - 2960
Ar-CH₂-Scissoring1450 - 1470
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1400 - 1600

Note: These predictions are based on typical IR frequencies for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings, one of which is substituted with a strong chromophore (the nitro group), suggests that this compound will exhibit significant UV absorption.

The spectrum is expected to be dominated by the electronic transitions of the 4-nitrobenzyl moiety. Nitrobenzene (B124822) itself shows a strong absorption band around 260-280 nm due to π → π* transitions. The presence of the dichlorophenyl group is likely to cause a slight bathochromic (red) shift and potentially hyperchromic (increased intensity) effects on this band. For instance, the UV spectrum of 4-nitrobenzyl chloride shows an absorption maximum around 260-270 nm nih.govnist.gov. The dichlorobenzene moiety also absorbs in the UV region, but its absorption is generally weaker and may be masked by the stronger absorption of the nitrophenyl group researchgate.net.

Table 4: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Solvent
π → π*260 - 280Ethanol or Hexane

Note: The predicted absorption maximum is an estimate based on the UV-Vis spectra of related nitroaromatic compounds.

Electronic Transitions and Chromophore Analysis

No specific data on the electronic transitions or chromophore analysis for this compound could be located. A theoretical analysis would involve identifying the key chromophores—the dichlorinated benzene ring, the methylene bridge, and the nitrophenyl group—and predicting the likely π → π and n → π* transitions. However, without experimental UV-Vis spectroscopic data, a detailed and accurate analysis is not possible.*

Mass Spectrometry (MS)

Elucidation of Fragmentation Pathways and Molecular Ion Analysis

Specific mass spectrometry data, including the identification of the molecular ion peak and an analysis of the fragmentation pathways for this compound, is not available. A predictive analysis would anticipate fragmentation at the benzylic C-C bond, loss of the nitro group (NO₂), and cleavage of chloro substituents, but this remains speculative without experimental evidence from mass spectra.

X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation and Crystal Packing

There are no published crystal structures for this compound in crystallographic databases. Therefore, information regarding its solid-state conformation, bond angles, bond lengths, and crystal packing arrangement cannot be provided.

Analysis of Intermolecular Interactions (e.g., halogen bonding, hydrogen bonding, π-π stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions present in the solid state of this compound is not feasible. While one could hypothesize the potential for interactions such as halogen bonding (C-Cl···Cl or C-Cl···O), weak C-H···O hydrogen bonds involving the nitro group, and π-π stacking between the aromatic rings, these cannot be confirmed or characterized without experimental crystallographic data.

Chemical Reactivity and Reaction Mechanisms of 1,2 Dichloro 3 4 Nitrobenzyl Benzene

Nucleophilic Aromatic Substitution Reactions

Aryl halides that possess strong electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). libretexts.org This reaction pathway is highly relevant for compounds like 1,2-dichloro-3-(4-nitrobenzyl)benzene, although the activation is indirect.

The SNAr mechanism typically requires an electron-withdrawing group to be positioned ortho or para to the leaving group (in this case, a chlorine atom). libretexts.orgechemi.comstackexchange.com This positioning is crucial because it allows the strong resonance effect of the withdrawing group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgwikipedia.orgorganicchemistrytutor.com

In this compound, the nitro group is not directly attached to the dichlorinated ring. Instead, it is on the adjacent benzyl (B1604629) ring. Consequently, the nitro group cannot provide direct resonance stabilization to a Meisenheimer complex formed on the dichlorinated ring. However, the nitro group's powerful inductive electron-withdrawing effect is transmitted through the sigma bonds of the benzyl group. This inductive pull enhances the electrophilicity of the carbons in the dichlorinated ring, particularly the ones bearing the chlorine atoms, making them more susceptible to nucleophilic attack than they would be in 1,2-dichlorobenzene (B45396). While this inductive activation is less potent than direct ortho/para resonance activation, it can still facilitate nucleophilic substitution under appropriate conditions (e.g., with strong nucleophiles and/or high temperatures). The chlorine at C2 is flanked by the other chlorine and the nitrobenzyl group, while the chlorine at C1 is adjacent to the nitrobenzyl group. The relative reactivity of these two chlorine atoms towards a nucleophile would depend on a subtle balance of inductive and steric effects.

The general mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bonded to a chlorine, forming a resonance-stabilized carbanion (the Meisenheimer complex). nih.gov

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. organicchemistrytutor.com

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the high-energy Meisenheimer complex. nih.gov The reaction rate is therefore dependent on the concentration of both the substrate and the nucleophile.

Kinetics are influenced by several factors:

Nucleophile: Stronger nucleophiles lead to faster reaction rates.

Leaving Group: The reaction rate increases with the electronegativity of the halogen, as this makes the attached carbon more electrophilic. Thus, fluorine is often the best leaving group in SNAr reactions, contrary to SN1 and SN2 trends.

Solvent: Polar aprotic solvents are effective at solvating the cation of the nucleophilic salt while leaving the anion relatively free, enhancing its nucleophilicity and increasing the reaction rate. researchgate.net

Thermodynamically, the reaction is driven by the formation of a more stable product. The stability of the Meisenheimer complex intermediate is a key factor. While direct resonance stabilization by the nitro group is absent in this specific molecule, the inductive withdrawal still lowers the activation energy compared to an unactivated aryl halide. Kinetic studies on analogous compounds, such as substituted dinitrochlorobenzenes, show that electron-withdrawing substituents significantly increase the rate constant of nucleophilic substitution. scispace.com

Representative Kinetic Data for SNAr Reaction of 4-X-2,6-dinitrochlorobenzenes with Pyridine in Acetonitrile at 25°C scispace.com
Substituent (X)Rate Constant (k)Relative Rate
NO₂(Data for specific value not provided)Highest
CN(Data for specific value not provided)Intermediate
CF₃(Data for specific value not provided)Lowest

This table illustrates the principle that stronger electron-withdrawing groups accelerate the rate of nucleophilic aromatic substitution in related compounds.

Reactions Involving the Nitro Group

The nitro group on the benzyl portion of the molecule is itself a reactive functional group. The most common and synthetically useful reaction of aromatic nitro groups is their reduction to an amino group (-NH₂). This transformation is a key step in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org

Several methods can be employed to reduce the nitro group:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This is often a clean and efficient method. A violent explosion was reported during the plant-scale catalytic hydrogenation of a related compound, 3,4-dichloronitrobenzene, which was attributed to the thermal decomposition of an intermediate. nih.gov

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). For instance, 3,4-dichloroaniline (B118046) is produced by the reduction of 1,2-dichloro-4-nitrobenzene with iron powder. wikipedia.org

The reduction of this compound would yield 4-((2,3-dichlorobenzyl)amino)aniline, a diamine derivative with potential for further synthetic modification.

Reductive Transformation to Amino Derivatives

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, providing a gateway to the corresponding amino derivatives, which are valuable intermediates in organic synthesis. The conversion of the nitro group in this compound to an amine is a key reaction. beilstein-journals.org This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

The reduction of nitro compounds to amines is a cornerstone of organic synthesis, often accomplished by reacting the nitro compound with a metal catalyst like palladium, platinum, or nickel in the presence of hydrogen gas. beilstein-journals.org Alternatively, metal/acid systems such as iron, tin, or zinc in hydrochloric or acetic acid are effective. A variety of other reagents can also be employed, each with its own advantages in terms of selectivity and reaction conditions. For instance, trichlorosilane (B8805176) in the presence of a tertiary amine has been reported as a mild and metal-free method for reducing both aromatic and aliphatic nitro derivatives under continuous-flow conditions. beilstein-journals.org The choice of reducing agent can be critical, especially when other functional groups that might also be susceptible to reduction are present. In the case of this compound, the chloro-substituents are generally stable under many nitro reduction conditions. The resulting product, 1,2-Dichloro-3-(4-aminobenzyl)benzene, features a highly versatile amino group that can undergo a wide range of subsequent chemical modifications.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Comments
H₂, Pd/C Pressurized H₂, various solvents (e.g., Ethanol, Ethyl Acetate) Highly efficient and clean; catalyst can be recycled.
Fe, HCl/CH₃COOH Acidic aqueous solution, heat Classical and cost-effective method.
SnCl₂, HCl Acidic solution A common laboratory-scale method.
NaBH₄, NiCl₂ or CoCl₂ Alcoholic solvents Can offer good selectivity.

Photoredox Chemistry and Intramolecular Photochemical Processes

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. ethz.chprinceton.edu This methodology relies on a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. ethz.ch For this compound, the strongly electron-withdrawing nitro group makes the 4-nitrophenyl moiety a potential electron acceptor in a photoredox cycle.

In a typical scenario, a photocatalyst, such as a ruthenium or iridium complex, is excited by light to a long-lived triplet state. ethz.ch This excited catalyst can then be reductively or oxidatively quenched by a substrate. Given the electron-deficient nature of the nitroaromatic ring in this compound, it could potentially act as an oxidant in a reductive quenching cycle. In such a cycle, an electron donor (a stoichiometric reductant) would first reduce the excited photocatalyst. The resulting highly reducing catalyst could then transfer an electron to the nitroaromatic ring, generating a radical anion. This radical anion could then undergo further reactions, such as protonation and subsequent reduction steps, potentially leading to the amino derivative under photochemical conditions.

Intramolecular photochemical processes are also conceivable. If a radical can be generated elsewhere in the molecule, for example at the benzylic position, intramolecular cyclization onto one of the aromatic rings could occur, although this would depend on the specific reaction conditions and the geometric feasibility of such a transformation.

Table 2: Selected Visible Light Photocatalysts and Their Properties

Photocatalyst Common Name Absorption Max (λₘₐₓ) Excited State Potential E* (V vs SCE)
[Ru(bpy)₃]Cl₂ Ru(bpy)₃²⁺ 452 nm -0.81 (for Ru²⁺/Ru⁺)
fac-[Ir(ppy)₃] Ir(ppy)₃ ~460 nm -1.73 (for Ir³⁺/Ir²⁺)
Eosin Y Organic Dye 518 nm -0.78 (for Eosin Y*/Eosin Y⁻)

Reactivity of the Benzylic Methylene (B1212753) Group

The methylene (-CH₂-) group in this compound is positioned between two phenyl rings, making it a benzylic position. This structural feature is crucial to its reactivity.

Radical Reactions and Benzylic Functionalization

The C-H bonds of the benzylic methylene group are weaker than typical alkane C-H bonds. This is because homolytic cleavage of a benzylic C-H bond leads to the formation of a benzylic radical, which is significantly stabilized by resonance. uobabylon.edu.iqyoutube.com The unpaired electron can be delocalized over the adjacent aromatic ring system. youtube.com This inherent stability makes the benzylic position a prime target for radical reactions. uobabylon.edu.iq

A classic example of benzylic functionalization is free-radical halogenation. This reaction is typically performed using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or peroxide (ROOR). youtube.comyoutube.com The reaction proceeds via a chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position to form the stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentration) to form the benzylic bromide and a new bromine radical, which continues the chain. This provides a selective method to introduce a halogen at the benzylic position, creating a valuable synthetic handle for subsequent nucleophilic substitution reactions.

Oxidative functionalization of the benzylic C-H bond is another important transformation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can achieve this, often through a mechanism proposed to involve hydride abstraction. rsc.orgresearchgate.net

Table 3: Reagents for Benzylic Functionalization

Reaction Type Reagent Conditions Product
Radical Bromination N-Bromosuccinimide (NBS) Radical initiator (AIBN, light) Benzylic Bromide
Radical Chlorination N-Chlorosuccinimide (NCS) Radical initiator Benzylic Chloride
Oxidation KMnO₄ Heat, basic conditions Benzoic Acid (cleavage)
Oxidation CrO₃, Acetic Anhydride Mild conditions Benzylic Ketone (if applicable)

Formation of Charge Transfer Complexes and Intermolecular Interactions

The electronic characteristics of this compound, with its electron-deficient nitroaromatic ring, make it a candidate for forming charge-transfer (CT) complexes. CT complexes are assemblies of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. nih.gov This interaction typically occurs between an electron-rich molecule (donor) and an electron-poor molecule (acceptor).

The 4-nitrophenyl group, due to the strong electron-withdrawing nature of the nitro group, can act as an electron acceptor. When mixed with a suitable electron donor (e.g., an electron-rich aromatic compound like aniline (B41778) or a polycyclic aromatic hydrocarbon), it can form a CT complex. These complexes are often characterized by the appearance of a new, intense absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. dovepress.com The formation and stability of such complexes can be studied spectrophotometrically. nih.gov For example, the interaction between the electron acceptor 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and various donor molecules has been extensively studied. nih.govdovepress.com

Beyond the formation of distinct CT complexes, non-covalent intermolecular interactions play a significant role in the solid-state structure of molecules like this compound. Crystal structure analyses of related chlorinated nitroaromatic compounds reveal a variety of these interactions, including C-H···O hydrogen bonds involving the nitro group, halogen bonds (Cl···O), and π-π stacking interactions between aromatic rings. researchgate.netnih.govresearchgate.net These interactions collectively govern the molecular packing in the crystal lattice.

Table 4: Examples of Electron Donors and Acceptors in CT Complexes

Category Examples
Electron Donors (π-donors) Aniline, N,N-Dimethylaniline, Naphthalene, Anthracene, Hexamethylbenzene

| Electron Acceptors (π-acceptors) | 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) nih.gov, Trinitrobenzene, Tetracyanoethylene (TCNE) |

Computational Chemistry and Theoretical Studies of this compound: A Review of Current Research

A comprehensive search for computational and theoretical studies on the specific chemical compound this compound has revealed a significant gap in the existing scientific literature. At present, there are no published research articles, scholarly papers, or database entries that provide specific data related to the quantum chemical calculations, molecular structure, electronic properties, or conformational analysis of this particular molecule.

The detailed exploration of a molecule's characteristics through computational chemistry is a highly specific process. Methodologies such as Density Functional Theory (DFT), conformational analysis, and various electronic structure analyses are applied to individual molecular structures. The results, including optimized geometries, energy minima, HOMO-LUMO energy gaps, atomic partial charges, and Molecular Electrostatic Potential (MEP) maps, are unique to the compound being studied.

Therefore, in the absence of research focused specifically on this compound, it is not possible to provide a scientifically accurate and data-driven article that adheres to the requested outline. Information from related but structurally different compounds, such as isomers or analogues, cannot be substituted, as the precise arrangement of atoms within a molecule dictates its computational and electronic properties.

To generate the detailed and informative article as requested, the following specific research would need to be conducted and published:

Density Functional Theory (DFT) Optimizations: This would involve using computational methods to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Conformational Analysis and Energy Minima: This research would identify the different spatial orientations (conformers) of the molecule and calculate their relative energies to determine the most stable conformations.

HOMO-LUMO Energy Gaps and Molecular Orbital Theory: Such a study would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding the molecule's chemical reactivity and electronic properties.

Charge Distribution and Atomic Partial Charges: This analysis would determine how electron density is distributed across the molecule, assigning partial charges to each atom. This information provides insights into the molecule's polarity and potential sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visually represent the electrostatic potential on the surface of the molecule, identifying electron-rich and electron-poor regions, which is essential for predicting how the molecule will interact with other chemical species.

Until such specific computational studies on this compound are performed and their findings made publicly available, a comprehensive and scientifically rigorous article on its computational chemistry cannot be authored.

Research on Computational and Theoretical Studies of this compound Remains Limited

Computational chemistry is a powerful tool for predicting molecular properties and behaviors. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to simulate spectroscopic data like NMR, IR, and UV-Vis spectra. These theoretical predictions are often correlated with experimental data to validate the computational models. For instance, studies on isomers like 1,2-dichloro-4-nitrobenzene have successfully used DFT methods (such as B3LYP with a 6-31G* basis set) to compute vibrational spectra that closely match experimental FTIR and FT-Raman spectra. nih.gov However, no such specific simulations or validations for this compound were found.

Similarly, the elucidation of reaction mechanisms through computational means involves mapping reaction pathways, characterizing transition states, and determining the energetic profiles of chemical transformations. This provides crucial insights into the kinetics and thermodynamics of reactions. While general principles of computational reaction mechanism studies are well-established, their specific application to reactions involving this compound has not been documented in the available literature.

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and toxicology for developing predictive models that link the chemical structure of compounds to their biological activity. These studies often involve creating models based on a series of analogs to predict the activity of new compounds. Searches for QSAR studies on substituted benzene (B151609) analogs that might include this compound did not yield any specific results.

Computational Chemistry and Theoretical Studies of 1,2 Dichloro 3 4 Nitrobenzyl Benzene

Quantitative Structure-Activity Relationship (QSAR) Studies for Substituted Benzene (B151609) Analogs

Development of Molecular Descriptors for Electronic and Steric Effects

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific computational and theoretical studies focused on the compound 1,2-Dichloro-3-(4-nitrobenzyl)benzene. While computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to investigate the molecular properties of substituted benzene derivatives, no dedicated research has been found regarding the development of molecular descriptors for the electronic and steric effects of this particular molecule.

In the absence of direct research, a theoretical approach to developing such descriptors can be outlined. This would typically involve in silico modeling of the compound's three-dimensional structure. From the optimized geometry, various quantum chemical parameters can be calculated to quantify its electronic and steric characteristics.

Electronic Descriptors:

Electronic descriptors provide insight into how the electron density is distributed across the molecule, which is crucial for understanding its reactivity and intermolecular interactions. For this compound, key electronic descriptors would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of these frontier orbitals are fundamental in predicting the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO would indicate its chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. The nitro group would be expected to create a region of significant negative potential, while the aromatic protons would be associated with positive potential.

Natural Bond Orbital (NBO) Analysis: This analysis would provide information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

A hypothetical data table for calculated electronic properties might look as follows:

DescriptorCalculated Value (Arbitrary Units)
Dipole Moment (Debye)[Value]
HOMO Energy (eV)[Value]
LUMO Energy (eV)[Value]
HOMO-LUMO Gap (eV)[Value]

Steric Descriptors:

Steric descriptors are used to characterize the size and shape of a molecule, which influences its ability to interact with other molecules. For this compound, these would be particularly important due to the bulky chloro and nitrobenzyl substituents.

Molecular Volume and Surface Area: These fundamental descriptors quantify the space occupied by the molecule.

Steric Hindrance Parameters: Specific parameters could be developed to describe the steric bulk around the reactive centers of the molecule, such as the methylene (B1212753) bridge and the aromatic rings. These could be based on van der Waals radii and interatomic distances.

Topological Indices: These are numerical descriptors derived from the molecular graph that can correlate with various physical and chemical properties, including those influenced by steric effects.

A hypothetical data table for calculated steric properties might be presented as:

DescriptorCalculated Value
Molecular Volume (ų)[Value]
Molecular Surface Area (Ų)[Value]
Principal Moments of Inertia[Value x], [Value y], [Value z]

It is crucial to reiterate that the above discussion is a projection of the standard computational chemistry approaches that would be applied to this compound. The actual values for these descriptors can only be obtained through dedicated quantum chemical calculations, which, according to the available literature, have not yet been performed or published.

Environmental Fate and Degradation Mechanisms of 1,2 Dichloro 3 4 Nitrobenzyl Benzene

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a key process in the environmental breakdown of many synthetic organic chemicals. This process is initiated by the absorption of light energy, which can lead to the cleavage of chemical bonds. For a compound like 1,2-dichloro-3-(4-nitrobenzyl)benzene, with its two aromatic rings and multiple functional groups, photochemical reactions are expected to be a significant degradation route, particularly in atmospheric and aqueous environments.

Direct photolysis occurs when a molecule absorbs light in the solar spectrum (wavelengths >290 nm), leading to its direct transformation. Chlorinated nitroaromatic compounds (CNAs) are known to undergo direct photolysis. nih.gov The degradation mechanism for nitrobenzene (B124822), a related compound, is suggested to proceed primarily through a nitro-nitrite intramolecular rearrangement upon irradiation. nih.gov

In aqueous systems, the quantum yields (a measure of the efficiency of a photochemical process) for the removal of nitrobenzene and nitrophenols are in the range of 10⁻³ to 10⁻⁴. nih.gov While direct photolysis occurs, other processes, such as reactions with photochemically generated hydroxyl radicals (•OH), can also be significant. nih.gov In atmospheric environments, nitroaromatic compounds can be slowly degraded by reactions with these hydroxyl radicals. nih.gov The presence of chlorine atoms on the benzene (B151609) ring can influence the rate and pathways of these photochemical reactions.

A chromophore is the part of a molecule responsible for its color, which absorbs light at specific wavelengths. In this compound, both the dichlorinated benzene ring and the nitrobenzyl group act as chromophores. The nitroaromatic moiety, in particular, is a strong chromophore that facilitates the absorption of UV radiation, which is the necessary first step for photodegradation to occur. pnas.org

The structure of the molecule, including the positions of the chloro and nitro groups, affects the absorption spectrum and the efficiency of the subsequent degradation reactions. nih.gov The photolysis of ortho-nitrobenzyl esters, for example, involves the excited chromophore abstracting a hydrogen atom, leading to molecular rearrangement and cleavage. nih.gov This illustrates how the absorbed light energy is channeled into chemical reactions. Factors such as the solvent (e.g., water), pH, and the presence of other substances that can absorb light or quench excited states can significantly influence photodegradation rates.

Table 1: Factors Influencing Photodegradation of Chlorinated Nitroaromatics

Factor Influence on Photodegradation Rate Rationale
Wavelength of Light Rate is dependent on the overlap between the light spectrum and the compound's absorption spectrum. Absorption of photons is required to initiate the photochemical reaction.
Presence of •OH Radicals Can significantly increase the degradation rate through indirect photolysis. nih.gov Hydroxyl radicals are highly reactive and can attack the aromatic ring, leading to degradation.
Aqueous Environment The presence of natural substances like nitrates can enhance degradation by forming •OH radicals upon UV irradiation. researchgate.net These substances act as photosensitizers, increasing the concentration of reactive species.
Molecular Structure The position and nature of substituents (e.g., -Cl, -NO₂) affect the electronic properties and reactivity of the molecule. nih.gov Electron-withdrawing groups like nitro and chloro substituents stabilize the aromatic ring, making it more resistant to oxidative degradation. nih.gov

Biotransformation and Biodegradation Processes

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for removing pollutants from the environment. However, compounds like chlorinated nitroaromatics are often resistant to microbial attack due to their chemical stability and toxicity. nih.govresearchgate.netnih.gov

Bacteria have evolved diverse strategies to metabolize nitroaromatic and chlorinated compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov The degradation of these compounds typically involves one or more of the following key steps:

Initial Attack on the Aromatic Ring: Aerobic degradation often begins with the action of dioxygenase enzymes. These enzymes insert two hydroxyl groups onto the aromatic ring, a crucial step that destabilizes the ring and prepares it for cleavage. nih.govnih.gov For instance, the degradation of 1,4-dichlorobenzene (B42874) is initiated by a chlorobenzene (B131634) dioxygenase. ethz.ch

Removal of the Nitro Group: The nitro group can be removed either oxidatively or reductively. In oxidative pathways, a dioxygenase or monooxygenase can release the nitro group as nitrite (B80452) (NO₂⁻). nih.govresearchgate.net Reductive pathways, which are common under anaerobic (oxygen-free) conditions, involve the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino (-NH₂) groups.

Dehalogenation: The removal of chlorine atoms (dehalogenation) is a critical step in the detoxification of chlorinated compounds. This can occur through reductive dechlorination under anaerobic conditions, where the chlorine atom is replaced by a hydrogen atom. ubc.ca

Ring Cleavage: Following initial modifications, the aromatic ring is cleaved, typically by other dioxygenase enzymes, breaking the stable aromatic structure into smaller, linear molecules that can be funneled into central metabolic pathways. ethz.ch

Table 2: Key Enzymatic Reactions in the Biodegradation of Chlorinated Nitroaromatics

Enzyme Class Reaction Type Role in Degradation Example Substrate(s)
Nitroarene Dioxygenase Oxidative Denitration Initiates degradation by adding two hydroxyl groups and releasing the nitro group as nitrite. nih.gov Dichloronitrobenzenes, Nitrobenzene
Nitroreductase Nitro Group Reduction Reduces the -NO₂ group to an -NH₂ group, often as an initial step under anaerobic conditions. nih.gov 3-Nitrophenol
Dehalogenase Dehalogenation Removes chlorine atoms from the aromatic ring, reducing toxicity. Polychlorinated Biphenyls researchgate.net
Catechol Dioxygenase Aromatic Ring Cleavage Breaks open the catechol-like intermediate, leading to mineralization. nih.gov 4-Chlorocatechol, 4-Bromocatechol

The specific metabolites formed during the biodegradation of this compound would depend on the active microbial pathways. Based on known pathways for similar compounds, several potential intermediates can be predicted.

If the degradation is initiated by the reduction of the nitro group, the primary metabolite would be 1,2-dichloro-3-(4-aminobenzyl)benzene . Subsequent reactions could lead to further transformations.

If an oxidative pathway is dominant, a nitroarene dioxygenase could attack either aromatic ring. Attack on the dichlorinated ring could lead to the formation of a dichlorinated catechol derivative, with the release of the nitrobenzyl moiety. Conversely, attack on the nitro-substituted ring would result in the release of nitrite and the formation of a chlorinated benzyl-catechol . For example, the degradation of 2,3-dichloronitrobenzene (B165493) by Diaphorobacter sp. strain JS3051 leads to the formation of 4-chlorocatechol. nih.gov

These hydroxylated intermediates are then susceptible to ring cleavage, leading to the formation of aliphatic acids that can be completely mineralized to carbon dioxide and water.

Hydrolytic Stability and Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. Chlorinated nitroaromatic compounds are generally considered persistent environmental pollutants. nih.govresearchgate.netnih.gov This persistence is due to the high stability of the aromatic ring, which is further enhanced by the presence of electron-withdrawing nitro and chloro groups. nih.gov

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not expected to be a significant environmental fate process for compounds like this compound. nih.gov The carbon-chlorine bonds on the aromatic ring are strong and not susceptible to hydrolysis under typical environmental pH and temperature conditions.

The combination of resistance to hydrolysis and often slow rates of biodegradation contributes to the long-term persistence of these compounds in soil and water. nih.govresearchgate.net Their hydrophobic nature can also cause them to adsorb to soil and sediment particles, which can further limit their availability for degradation and transport. scribd.com

Advanced Analytical Techniques for 1,2 Dichloro 3 4 Nitrobenzyl Benzene

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound such as 1,2-Dichloro-3-(4-nitrobenzyl)benzene, both gas and liquid chromatography offer powerful solutions.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. Given its molecular structure, this compound is amenable to GC analysis. The use of selective detectors is paramount for achieving low detection limits and minimizing interferences from co-eluting compounds.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to compounds containing electronegative functional groups, such as the chlorine atoms present in this compound. scioninstruments.commeasurlabs.com This high selectivity makes GC-ECD a powerful tool for the trace analysis of halogenated compounds in environmental samples. measurlabs.com The detector operates by emitting beta particles from a radioactive source, which ionize the carrier gas and establish a steady baseline current. scioninstruments.com When an electronegative analyte passes through the detector, it captures electrons, causing a decrease in the current that is proportional to the analyte's concentration. measurlabs.com For dichlorinated compounds, the limits of detection can be in the nanogram per milliliter (ng/mL) range. vnu.edu.vn

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. cdc.govgcms.cz This makes it particularly suitable for the analysis of this compound due to its nitro group. nemi.gov The NPD offers sensitivity that is thousands of times greater for nitrogen-containing compounds than for hydrocarbons. cdc.gov This selectivity is advantageous when analyzing samples with complex hydrocarbon matrices. gcms.cz

The choice between ECD and NPD would depend on the specific analytical challenge. For instance, in a matrix with numerous halogenated interferents, the NPD might provide a cleaner chromatogram, and vice-versa. In many environmental analyses, dual-column and dual-detector systems are employed to provide confirmation of the analyte's identity. gcms.cz

Table 1: Typical GC Conditions for the Analysis of Chlorinated and Nitrated Aromatic Compounds

Parameter Condition
Column Rxi-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Nitrogen or Helium at 1 mL/min
Injector Temperature 220 °C
Detector Temperature 300 °C (ECD or NPD)

| Oven Program | 40°C to 160°C (10°C/min), then to 220°C (10°C/min, hold 5 min) |

This is an interactive data table based on typical conditions for analogous compounds.

For derivatives of this compound that may be less volatile, or for analyses where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the separation of nitroaromatic compounds. epa.gov Detection is typically achieved using a UV-Vis detector, as the aromatic and nitro functional groups in this compound absorb ultraviolet light. cdc.gov For enhanced sensitivity and selectivity, a diode array detector (DAD) can be used to acquire the full UV-Vis spectrum of the eluting peaks, aiding in their identification. In some applications, post-column derivatization can be used to convert the analyte into a fluorescent compound, which can then be detected with high sensitivity by a fluorescence detector. unc.edu

Table 2: Illustrative HPLC Parameters for Nitroaromatic Compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm or Diode Array Detector (DAD)

| Injection Volume | 20 µL |

This is an interactive data table based on common HPLC parameters for similar compounds.

Mass Spectrometric Identification and Confirmation

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and confirmation of organic compounds. When coupled with a chromatographic separation technique, it provides a powerful analytical system capable of both separating and identifying analytes in complex mixtures.

GC-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry provides a robust method for the analysis of this compound. As compounds elute from the GC column, they are introduced into the ion source of the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The fragmentation pattern produced by electron ionization (EI) is highly reproducible and serves as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries. For enhanced sensitivity, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte.

LC-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives, LC-MS is the preferred technique. mdpi.com Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analytes eluting from the HPLC column. mdpi.com Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity by isolating a specific precursor ion, fragmenting it, and then detecting a specific product ion. rsc.org This technique is particularly useful for quantitative analysis in complex matrices as it significantly reduces background noise. longdom.org

Quantitative analysis of this compound in complex matrices such as soil, water, or biological tissues presents significant challenges due to the presence of interfering substances. mdpi.com Both GC-MS and LC-MS/MS are well-suited for this purpose due to their high selectivity.

The use of an isotopically labeled internal standard, which has a similar chemical behavior to the analyte but a different mass, is the gold standard for accurate quantification. This approach corrects for variations in sample preparation, extraction efficiency, and instrument response. Calibration curves are constructed by analyzing standards of known concentrations, and the concentration of the analyte in the sample is determined by comparing its response to that of the internal standard. For nitroaromatic compounds, detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range can be achieved with these techniques.

Sample Preparation and Extraction Methodologies for Analytical Applications

The goal of sample preparation is to extract the analyte of interest from the sample matrix and concentrate it to a level suitable for instrumental analysis, while also removing interfering compounds. The choice of extraction method depends on the sample matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE): This is a classic technique for extracting organic compounds from aqueous samples. gcms.cz An organic solvent that is immiscible with water is used to extract the analyte from the aqueous phase. The efficiency of the extraction depends on the partitioning of the analyte between the two phases.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. gcms.cz In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent, while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. A variety of sorbents are available, allowing for the optimization of the extraction for different analytes and matrices.

Soxhlet and Ultrasonic Extraction: For solid samples such as soil and sediment, Soxhlet extraction or ultrasonic extraction are commonly used. gcms.cz Soxhlet extraction is a continuous extraction method that provides high extraction efficiency but can be time-consuming. Ultrasonic extraction uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a newer sample preparation technique that has gained popularity for the analysis of pesticides and other organic contaminants in food and environmental samples. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

The selection and optimization of the sample preparation method are critical for achieving accurate and reliable analytical results.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

There is no specific information available in scientific literature detailing the application of Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for the isolation and purification of this compound from any matrix. Methodological parameters such as suitable sorbents, solvents, and elution profiles for SPE, or appropriate solvent systems and partition coefficients for LLE, have not been documented for this specific compound.

Accelerated Solvent Extraction and Soxhlet Extraction for Solid Samples

Similarly, no studies have been found that report the use of Accelerated Solvent Extraction (ASE) or Soxhlet extraction for this compound from solid samples. Consequently, there are no established protocols, data on extraction efficiency, or comparisons of these techniques for this particular analyte.

Isomer Differentiation and Purity Assessment in Synthetic Samples

The scientific literature does not provide specific methods for the differentiation of this compound from its potential isomers. While techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are standard for isomer separation of related compounds, specific chromatographic conditions (e.g., column type, mobile phase, temperature program) for resolving isomers of dichloronitrobenzylbenzene have not been published.

Furthermore, there is a lack of documented methods for the specific purity assessment of synthetic samples of this compound. Standard analytical techniques like melting point determination, elemental analysis, and spectroscopic methods (NMR, IR, MS) would be generally applicable, but no specific data or validated methods for this compound are available.

Q & A

Q. What are the recommended synthetic routes for 1,2-Dichloro-3-(4-nitrobenzyl)benzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential nitration and alkylation. For example:
    • Nitration : Introduce the nitro group to 1,2-dichlorobenzene using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration. Monitor progress via TLC .
    • Benzylation : Employ Friedel-Crafts alkylation with 4-nitrobenzyl chloride in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane. Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to benzylating agent) and reaction time (6–8 hours) to maximize yield .
    • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1^1H/13^13C NMR (CDCl₃ solvent) .

Q. How can spectroscopic techniques distinguish positional isomers in nitro- and chloro-substituted benzene derivatives?

  • Methodology :
    • IR Spectroscopy : Identify nitro group vibrations (asymmetric stretching at 1520–1550 cm⁻¹, symmetric at 1340–1380 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹). Compare with reference spectra in databases like NIST WebBook .
    • NMR : Use 1^1H NMR coupling patterns to differentiate substitution positions. For example, para-substituted nitro groups exhibit distinct aromatic splitting vs. ortho/meta .
    • Mass Spectrometry : Monitor molecular ion clusters (e.g., M⁺, M+2, M+4 for dichloro isotopes) and fragmentation patterns to confirm substituent arrangement .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition onset (typically >200°C for nitroaromatics) .
    • Hydrolytic Stability : Expose the compound to buffered solutions (pH 2–12) at 25°C and 50°C. Analyze degradation products via GC-MS after 24/48 hours. Nitro groups are generally stable but may reduce under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology :
    • DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Predict regioselectivity for further substitution (e.g., meta-directing effects of nitro groups) .
    • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction pathways. Validate with experimental kinetic studies using stopped-flow techniques .

Q. What strategies resolve contradictions in spectroscopic data for nitrobenzyl-substituted chlorobenzenes?

  • Methodology :
    • Multi-Technique Cross-Validation : Combine X-ray crystallography (if single crystals are obtainable) with solid-state NMR to address discrepancies in solution vs. solid-state structures .
    • Isotopic Labeling : Synthesize 15^{15}N-labeled nitro derivatives to enhance NMR signal resolution and confirm assignments .

Q. How can the compound’s potential as a pharmacophore be evaluated in medicinal chemistry applications?

  • Methodology :
    • Docking Studies : Use AutoDock Vina to screen against target enzymes (e.g., cytochrome P450). Prioritize scaffolds with binding energy ≤ -8 kcal/mol .
    • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. Corrogate substituent effects (e.g., nitro vs. chloro) on bioactivity .

Q. What experimental designs optimize catalytic reduction of the nitro group to an amine without dechlorination?

  • Methodology :
    • Catalyst Screening : Compare Pd/C, Raney Ni, and transfer hydrogenation (e.g., HCOONH₄/Fe). Monitor reaction progress via in situ FTIR to avoid over-reduction .
    • Condition Optimization : Use mild reducing agents (e.g., SnCl₂·2H₂O in ethanol at 75°C) and inert atmospheres to preserve chloro substituents .

Data Presentation

Property Method Typical Results Reference
Melting PointDSC85–88°C (decomposition observed)
Solubility in DCMGravimetric Analysis12.5 g/L at 25°C
1^1H NMR (CDCl₃)500 MHz spectrometerδ 7.45–8.10 (aromatic protons, multiplet)
LogP (Octanol-Water)Shake-Flask Method3.2 ± 0.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.